Laburnamine

Description

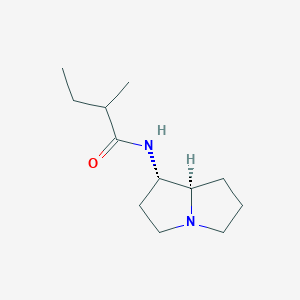

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-2-methylbutanamide |

InChI |

InChI=1S/C12H22N2O/c1-3-9(2)12(15)13-10-6-8-14-7-4-5-11(10)14/h9-11H,3-8H2,1-2H3,(H,13,15)/t9?,10-,11+/m0/s1 |

InChI Key |

JBALUFGTAJXLSF-QXXIUIOUSA-N |

Isomeric SMILES |

CCC(C)C(=O)N[C@H]1CCN2[C@@H]1CCC2 |

Canonical SMILES |

CCC(C)C(=O)NC1CCN2C1CCC2 |

Synonyms |

laburnamine |

Origin of Product |

United States |

Chemical Structure and Properties

Molecular Structure

The systematic IUPAC name for this compound is N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-2-methylbutanamide. nih.gov Its structure consists of a pyrrolizidine (B1209537) core, which is a bicyclic amine, with a 2-methylbutanamide (B7771968) substituent attached to the first position of the ring system. The presence of chiral centers at C-1 and C-8 results in specific stereoisomerism. nih.govacs.org

Physicochemical Properties

This compound is a white, crystalline solid with a melting point of 124–126 °C. acs.org Its molecular formula is C12H22N2O, and it has a molecular weight of 210.32 g/mol . nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H22N2O | nih.gov |

| Molecular Weight | 210.32 g/mol | nih.gov |

| IUPAC Name | N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-2-methylbutanamide | nih.gov |

| Melting Point | 124–126 °C | acs.org |

| Appearance | White, crystalline solid | acs.org |

Biosynthetic Pathways

General Overview of Pyrrolizidine (B1209537) Alkaloid Biosynthesis

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds characterized by a bicyclic structure known as the pyrrolizidine nucleus. wikipedia.orgmdpi.com The biosynthesis of this core structure is a multi-step process that begins with amino acids. mdpi.comnih.gov

The widely accepted pathway for the formation of the pyrrolizidine core starts with the condensation of two molecules of putrescine, a process dependent on NAD+. mdpi.com An alternative starting point involves one molecule of putrescine and one molecule of spermidine. mdpi.com The first committed step in PA biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS). wikipedia.orgnih.govnih.gov This enzyme facilitates the formation of the symmetrical polyamine homospermidine from putrescine and spermidine. nih.gov

Following the formation of homospermidine, a series of oxidation and cyclization reactions occur. Oxidation of homospermidine, likely by copper-dependent diamine oxidases, leads to the formation of an intermediate which then cyclizes to form pyrrolizidine-1-carbaldehyde. wikipedia.orgnih.gov This aldehyde is subsequently reduced to 1-hydroxymethylpyrrolizidine, a key intermediate in the formation of various PAs. wikipedia.org Further enzymatic modifications, such as desaturation and hydroxylation, lead to the diverse array of necine bases that form the backbone of PAs. nih.gov These necine bases are then often esterified with necic acids, which are themselves derived from amino acids like L-valine, L-leucine, L-isoleucine, and L-threonine. mdpi.com

It is important to note that while laburnamine contains a pyrrolizidine core, its biosynthesis is associated with the loline (B1675033) alkaloid pathway found in endophytic fungi, which is distinct from the PA pathways in plants. nih.gov Loline alkaloids are also characterized by a pyrrolizidine ring system, but they possess an unusual ether bridge. nih.govnih.gov

Enzymatic Catalysis in this compound Biogenesis

The biosynthesis of this compound and related loline alkaloids involves a series of enzymatic reactions that construct the characteristic pyrrolizidine scaffold. Key among these are enzymes dependent on pyridoxal-5'-phosphate (PLP), as well as specific cyclases and decarboxylases that dictate the stereochemistry of the final product.

Pyridoxal-5'-phosphate (PLP) is a versatile coenzyme involved in a vast number of enzymatic reactions, particularly those involving amino acid metabolism. nih.govmdpi.comwikipedia.org In the biosynthesis of loline alkaloids, PLP-dependent enzymes play a crucial role in catalyzing key transformations. nih.govnih.govosti.gov These enzymes facilitate reactions by forming a Schiff base with an amino acid substrate, which acts as an electron sink to stabilize carbanionic intermediates. nih.govwikipedia.orgnih.gov

The loline biosynthetic gene cluster encodes several predicted PLP-dependent enzymes, including LolC, LolD, and LolT. nih.gov These enzymes are essential for the construction of the pyrrolizidine ring system from amino acid precursors. nih.gov The catalytic versatility of PLP allows these enzymes to perform a range of reactions, including transamination, decarboxylation, and C-C bond formation, which are fundamental to building the complex alkaloid structure. wikipedia.orgnih.govbmbreports.org The ability of PLP to stabilize reaction intermediates is critical for the precise and efficient synthesis of these molecules in biological systems. bmbreports.org

A pivotal step in the formation of the loline and this compound core is a Mannich-type cyclization reaction catalyzed by the PLP-dependent enzyme LolT. nih.govosti.gov This enzyme functions as a Mannich cyclase, a previously unknown function for a PLP-dependent enzyme. osti.govresearchgate.net LolT catalyzes a stereoselective intramolecular Mannich reaction, specifically a 5-endo-trig cyclization, to construct the pyrrolizidine core scaffold. nih.govosti.govrsc.org

The reaction involves the formation of a carbanion from an amino acid substrate, which is stabilized by the PLP cofactor. nih.gov This carbanion then attacks an iminium ion, leading to the formation of the bicyclic pyrrolizidine structure. nih.gov The cyclization is highly controlled, resulting in a single stereoisomer of the product. osti.govresearchgate.net LolT exhibits remarkable catalytic versatility, as it can also catalyze two-component Mannich reactions using various diamino acids and aldehydes as substrates to produce a variety of pyrrolidine (B122466) and piperidine-based quaternary amino acids. nih.gov This high degree of stereocontrol and substrate flexibility makes LolT a powerful biocatalyst for the synthesis of complex, conformationally constrained amino acids. osti.govresearchgate.net

Following the cyclization reaction catalyzed by LolT, the resulting pyrrolizidine quaternary α-amino acid intermediate undergoes decarboxylation. osti.gov This step is catalyzed by another PLP-dependent enzyme, LolD. osti.govresearchgate.net The function of LolD is to remove the carboxylic acid group from the intermediate, yielding the 1-aminopyrrolizidine scaffold. osti.gov

A key feature of the LolD-catalyzed reaction is its stereoretention. osti.govresearchgate.net This means that the stereochemistry established at the α-carbon during the preceding cyclization step is preserved in the final product. This is a crucial aspect of the biosynthetic pathway, as it ensures the correct three-dimensional structure of the final alkaloid. The combination of the stereoselective cyclization by LolT and the stereoretentive decarboxylation by LolD provides a highly efficient and controlled route to the enantiopure 1-aminopyrrolizidine core. rsc.orgfigshare.com This two-enzyme cascade has been successfully utilized in the chemoenzymatic synthesis of 1-aminopyrrolizidine alkaloids, including this compound. figshare.comacs.org

Proposed Biosynthetic Intermediates to the 1-Aminopyrrolizidine Scaffold

The biosynthesis of the 1-aminopyrrolizidine scaffold, the core structure of this compound, is proposed to proceed through a series of well-defined intermediates. Isotopic labeling studies have been instrumental in identifying these precursor molecules.

The pathway is understood to begin with the amino acids L-proline and L-homoserine. nih.govresearchgate.net These are believed to combine to form N-(3-amino-3-carboxypropyl)proline. nih.govresearchgate.net This intermediate then undergoes a cyclization and decarboxylation sequence to yield exo-1-aminopyrrolizidine. researchgate.netuky.edu The formation of the pyrrolizidine heterocycle is thought to involve a Mannich-type cyclization. osti.gov

Further along the pathway, exo-1-aminopyrrolizidine is acetylated to form exo-1-acetamidopyrrolizidine (AcAP). researchgate.netuky.edu This acetylation is a critical step, as AcAP is the substrate for the enzyme LolO, which installs the characteristic ether bridge found in many loline alkaloids. researchgate.netacs.org In the biosynthesis of this compound, which lacks the ether bridge, the pathway likely diverges after the formation of the 1-aminopyrrolizidine core. Subsequent acylation of the 1-amino group with a specific acyl donor would then lead to the final this compound structure. rsc.org The identification of these intermediates has been crucial for understanding the step-by-step assembly of the pyrrolizidine ring system. researchgate.net

Challenges in Elucidating Complete Pyrrolizidine Alkaloid

Despite significant progress, the complete elucidation of pyrrolizidine alkaloid biosynthetic pathways remains a challenging endeavor. wikipedia.orgosti.govnsf.gov Several factors contribute to these difficulties.

One major challenge is the complexity of plant secondary metabolism. nsf.govresearchgate.net Unlike primary metabolic pathways, which are generally conserved across species, secondary metabolic pathways can be highly diverse and species-specific. researchgate.net Furthermore, the genes encoding the enzymes of a particular pathway in plants are often not clustered together on the genome, making their identification and characterization a difficult task. researchgate.net

Another hurdle is the often low abundance of biosynthetic intermediates in plant tissues, which complicates their detection and structural analysis. nsf.gov Additionally, the enzymes involved in these pathways can be difficult to purify and characterize due to their instability or low activity. nsf.gov While techniques like radiolabeling and, more recently, genomic and transcriptomic approaches have been instrumental, many steps in PA biosynthesis are still not fully understood at the enzymatic and genetic level. nih.govnih.govnsf.gov For instance, while homospermidine synthase is well-characterized as the first committed enzyme in plant PA biosynthesis, many of the subsequent oxidation, cyclization, and tailoring enzymes remain to be identified. wikipedia.orgnih.govresearchgate.net In the case of fungal-derived lolines like this compound, while key enzymes like LolT and LolD have been identified, the complete sequence of events and the full complement of enzymes involved are still areas of active research. osti.gov

Synthetic Chemistry of Laburnamine and Analogues

Total Synthesis Approaches

The construction of the laburnamine scaffold has been approached through diverse synthetic strategies, each with its own set of advantages and challenges. These approaches can be broadly categorized into asymmetric synthesis, chemoenzymatic methods, and classical chemical routes.

Asymmetric Synthesis Strategies

The creation of specific stereoisomers of this compound is crucial for understanding its biological function. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.

One notable approach to the asymmetric synthesis of this compound involves the use of a chiral auxiliary. For instance, the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester has been employed to set key stereocenters. nih.gov This method allows for the controlled formation of the desired stereochemistry in the pyrrolizidine (B1209537) core. Subsequent functional group manipulations and cyclization steps then lead to the final this compound structure. nih.gov

Another strategy utilizes a chiral starting material. For example, a synthesis of (±)-laburnamine was achieved starting from a trans-3-NHCO2Me-2-allyl-pyrrolidine precursor. researchgate.netresearchgate.net This intermediate was prepared through a sequence involving iodoamination, aziridination in methanol (B129727), and an N-acyliminium ion transformation. researchgate.netresearchgate.net

The following table summarizes key aspects of asymmetric synthesis strategies for this compound:

| Strategy | Key Transformation | Starting Material/Reagent | Reference |

| Chiral Auxiliary | Conjugate addition of a chiral lithium amide | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | nih.gov |

| Chiral Precursor | Iodoamination, aziridination, N-acyliminium ion transformation | trans-3-NHCO2Me-2-allyl-pyrrolidine | researchgate.netresearchgate.net |

Chemoenzymatic Methodologies Employing Biocatalytic Cascades

The integration of enzymes into synthetic routes, known as chemoenzymatic synthesis, offers a powerful and sustainable alternative to traditional chemical methods. These biocatalytic approaches often provide high stereoselectivity under mild reaction conditions.

A significant advancement in the synthesis of this compound and related 1-aminopyrrolizidine alkaloids has been the development of a chemoenzymatic route utilizing a biocatalytic cascade. acs.orgfigshare.combohrium.com This approach leverages enzymes from the loline (B1675033) alkaloid biosynthetic pathway. acs.orgfigshare.com

A key breakthrough in this area is the application of two specific enzymes, a Mannich cyclase (LolT) and a decarboxylase (LolD), in a de novo synthesis approach. acs.orgfigshare.com LolT, a PLP-dependent enzyme, catalyzes a stereoselective intramolecular Mannich reaction to construct the core pyrrolizidine scaffold. acs.orgfigshare.comresearchgate.net Following this, LolD facilitates a decarboxylation step with retention of stereochemistry. researchgate.net This two-enzyme cascade has proven to be highly efficient for the asymmetric synthesis of (+)-laburnamine. acs.orgfigshare.com

The utility of this chemoenzymatic strategy extends beyond the synthesis of just this compound. Researchers have demonstrated the generalizability of this approach for accessing a variety of enantiopure amino-izidine motifs. acs.orgfigshare.com The ability of LolT and LolD to tolerate different substrates opens the door for the creation of a diverse library of amino-izidine analogues, which is crucial for structure-activity relationship studies. acs.orgfigshare.com

The table below outlines the key enzymes and their roles in the chemoenzymatic synthesis:

| Enzyme | Enzyme Class | Role in Synthesis | Reference |

| LolT | Mannich cyclase (PLP-dependent) | Stereoselective formation of the pyrrolizidine core | acs.orgfigshare.comresearchgate.net |

| LolD | Decarboxylase | Stereoretentive removal of a carboxyl group | acs.orgfigshare.comresearchgate.net |

Chemical Synthetic Routes

Traditional chemical synthesis remains a cornerstone in the construction of complex natural products like this compound. These routes often involve multi-step sequences and rely on well-established organic reactions.

A notable chemical synthesis of this compound, along with the related alkaloid absouline (B1666481), proceeds through a stable intermediate, pyrrolizidin-1-one hydrobromide. researchgate.netresearchgate.net This approach allows for the construction of the core pyrrolizidine structure, which can then be further elaborated to afford the final natural products. researchgate.netresearchgate.netmolaid.com The synthesis of (±)-laburnamine has been reported using this methodology. molaid.com

The following table highlights the key intermediate in this chemical synthetic route:

| Key Intermediate | Synthetic Target(s) | Reference |

| Pyrrolizidin-1-one hydrobromide | This compound, Absouline | researchgate.netresearchgate.netmolaid.com |

Sequential Iodoamination, Aziridination, and N-Acyliminium Transformations

A key strategy for the construction of the this compound scaffold involves the functionalization of readily available endocyclic enamine derivatives, specifically N-substituted 2-pyrrolines. researchgate.net This pathway utilizes a sequence of transformations to build a critical precursor. The process begins with an iodoamination of the enamine double bond. researchgate.netresearchgate.net This step introduces both an iodine atom and an amino functionality across the carbon-carbon double bond of the pyrrolidine (B122466) ring.

Following the initial iodoamination, the resulting intermediate undergoes a base-promoted intramolecular cyclization to form an N-acylaziridine. researchgate.net This strained three-membered ring is then opened via methanolysis. researchgate.netresearchgate.net The attack by methanol results in the formation of a trans-3-NHCO2Me-2-allyl-pyrrolidine, which serves as a pivotal precursor for the synthesis of (±)-laburnamine. researchgate.netresearchgate.net

The final step in this sequence involves the generation of an N-acyliminium ion from the pyrrolidine precursor. researchgate.net Trapping this reactive intermediate with an allyl nucleophile, in a process known as an N-acyliminium transformation, completes the construction of the key substituted pyrrolidine. researchgate.net This allylation reaction, however, proceeds with moderate trans-selectivity, yielding a diastereomeric ratio of 77:23, which necessitates the separation of the desired trans isomer for the subsequent steps toward this compound. researchgate.net

| Step | Reaction | Description | Intermediate/Product |

| 1 | Iodoamination | Electrophilic addition of iodine and a nitrogen group across the enamine double bond of a 1-pyrroline (B1209420) derivative. researchgate.net | N-Acyl-β-iodopyrrolidine |

| 2 | Aziridination | Base-promoted intramolecular cyclization to form a bicyclic N-acylaziridine. researchgate.net | N-Acylaziridine intermediate |

| 3 | Methanolysis | Ring-opening of the aziridine (B145994) with methanol to install the amino functionality at the β-position. researchgate.netresearchgate.net | Aminoacetal (e.g., 687) researchgate.net |

| 4 | N-Acyliminium Allylation | Formation of an N-acyliminium ion followed by nucleophilic attack by an allyl group. researchgate.netresearchgate.net | trans-3-NHCO2Me-2-allyl-pyrrolidine |

Stereochemical Control in this compound Synthesis

Achieving precise stereochemical control is a significant challenge in the synthesis of this compound and its analogues. Early synthetic strategies relied on diastereoselective reactions that offered limited control. For instance, the N-acyliminium ion allylation used to prepare a key pyrrolidine precursor is only moderately diastereoselective, furnishing the desired trans and cis isomers in a 77:23 ratio, which requires chromatographic separation. researchgate.net

A major advancement in stereochemical control came with the development of chemoenzymatic methods. figshare.com A recently reported approach achieved the first asymmetric synthesis of (+)-laburnamine. rsc.org This strategy utilizes a biocatalytic cascade involving two key enzymes from the loline biosynthetic pathway: a Mannich cyclase (LolT) and a decarboxylase (LolD). figshare.comrsc.org The process involves an initial acid-mediated deprotection followed by a highly stereoselective 5-endo-trig cyclization catalyzed by LolT and a subsequent stereoretentive decarboxylation by LolD. rsc.org This enzymatic sequence efficiently establishes the absolute stereochemistry of the 1-aminopyrrolizidine core. figshare.comrsc.org

Other strategies have also been explored to control the stereochemistry of the core structure. Asymmetric vinylogous Mannich reactions (VMRs) of silyloxypyrroles with N-tert-butanesulfinylimines have been shown to be highly anti-diastereoselective, providing a reliable method for constructing vicinal anti-diamine motifs found in related alkaloids. rsc.org Despite these advances in controlling the pyrrolizidine core, the configuration at the stereogenic center within the s-butyl side chain of naturally occurring this compound remains an unresolved issue. nih.govacs.org

| Method | Key Reaction | Stereoselectivity Outcome | Relevance to this compound |

| N-Acyliminium Ion Allylation | Trapping of an N-acyliminium ion with an allyl nucleophile. researchgate.net | Moderate diastereoselectivity (trans:cis = 77:23). researchgate.net | Early synthesis of (±)-laburnamine; required isomer separation. researchgate.net |

| Chemoenzymatic Cascade | LolT-catalyzed Mannich cyclization and LolD-catalyzed decarboxylation. figshare.comrsc.org | High stereoselectivity; enables access to enantiopure product. rsc.org | First asymmetric total synthesis of (+)-laburnamine. rsc.org |

| Asymmetric Vinylogous Mannich Reaction | Reaction of N-Boc-2-tert-(butyldimethylsilyloxy)pyrrole with N-tert-butanesulfinylimines. rsc.org | Highly anti-diastereoselective. rsc.org | General method for the stereocontrolled synthesis of the core diamine motif. rsc.org |

Development of Synthetic Methods for the 1-Aminopyrrolizidine Moiety

The 1-aminopyrrolizidine core is the defining structural feature of this compound and a small family of related alkaloids, including absouline and the insecticidal lolines. nih.govuky.edu The development of synthetic methods to access this moiety has been a subject of considerable interest due to the biological activities associated with these compounds. nih.govacs.org

Initial synthetic routes, such as those employing the sequential iodoamination, aziridination, and N-acyliminium ion transformations, successfully constructed the bicyclic system but often involved lengthy sequences and lacked robust stereocontrol. researchgate.netin-part.com These foundational methods demonstrated the feasibility of building the 1-aminopyrrolizidine scaffold from pyrrolidine-based precursors. researchgate.net

More recent efforts have focused on developing more efficient and stereoselective syntheses. Strategies based on asymmetric Mannich-type reactions have proven effective for establishing the required stereocenters of the core structure. rsc.orgnih.gov However, the most significant breakthrough has been the application of chemoenzymatic synthesis. figshare.comnih.gov Researchers have created a versatile and scalable route that uses enzymes from the loline biosynthetic pathway to produce the enantiopure (+)-exo-1-aminopyrrolizidine heterocycle. figshare.comin-part.com This one-pot biocatalytic cascade begins with an amino acid precursor and proceeds through a stereoselective cyclization and decarboxylation, significantly shortening the synthetic sequence compared to traditional chemical methods. rsc.orgin-part.com This approach not only provided an efficient total synthesis of (+)-laburnamine but also demonstrated the synthetic power of biosynthetic enzymes for accessing diverse and complex amino-izidine motifs. figshare.com

Advanced Analytical Methodologies

Extraction and Sample Preparation Techniques for Pyrrolizidine (B1209537) Alkaloids

The initial and one of the most critical stages in the analysis of pyrrolizidine alkaloids is the efficient extraction from the sample matrix, which can range from plant materials to complex food products like honey. mdpi.com The goal is to isolate the target alkaloids from interfering substances to ensure accurate analysis. mdpi.com This process generally involves sample preparation (such as homogenization), extraction of the alkaloids, and a clean-up step to remove impurities. mdpi.com

Solvent Extraction Methodologies (e.g., Methanol)

The choice of solvent is paramount for the effective extraction of pyrrolizidine alkaloids, including their N-oxide forms. mdpi.com Polar solvents are generally preferred for extracting these compounds. mdpi.com Methanol (B129727), often in aqueous solutions, is a widely used solvent due to its high polarity, which is suitable for dissolving both the free base PAs and their more polar N-oxide derivatives. mdpi.comresearchgate.netresearchgate.net

Acidification of the methanol or aqueous solution is a common strategy to enhance extraction efficiency. mdpi.comnih.gov The use of dilute acids, such as sulfuric acid, formic acid, or tartaric acid, converts the alkaloids into their salt forms, which are more soluble in polar solvents. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, a method for analyzing PAs in tea involves extraction with a 0.05 M sulfuric acid solution in 50% methanol. nih.gov Similarly, a simplified method for honey uses an acidified methanol-water mixture for extraction. acs.org The Quick Polar Pesticides (QuPPe) method, a variant of the popular QuEChERS technique, employs an acidified methanol-water mixture for the straightforward extraction of PAs and their N-oxides from honey. acs.org

Various physical techniques can be employed to assist the solvent extraction process, including maceration, sonication, and refluxing. mdpi.com The temperature during extraction can also influence the yield; however, prolonged exposure to high temperatures, such as in Soxhlet extraction, might lead to a decrease in the recovery of PAs. mdpi.com

| Extraction Parameter | Details | Source(s) |

| Primary Solvent | Methanol | mdpi.comresearchgate.netresearchgate.net |

| Solvent Modification | Often used as aqueous solutions (e.g., 50% methanol) | nih.gov |

| Additives | Dilute acids (e.g., sulfuric acid, formic acid) to improve solubility | mdpi.comnih.gov |

| Assisting Techniques | Sonication, Maceration, Refluxing | mdpi.com |

| Noteworthy Method | QuPPe (Quick Polar Pesticides) using acidified methanol-water | acs.org |

Solid-Phase Extraction (SPE) for Purification

Following solvent extraction, the resulting crude extract often contains co-extracted matrix components that can interfere with subsequent analysis. Solid-phase extraction (SPE) is a widely adopted and effective technique for the cleanup and pre-concentration of target analytes like laburnamine from these complex mixtures. mdpi.comwindows.net SPE offers cleaner extracts compared to simple filtration or centrifugation. mdpi.com

For the purification of basic compounds like alkaloids, strong cation-exchange (SCX) SPE cartridges are particularly effective. nih.govmdpi.comchromatographyonline.com The principle of SCX-SPE involves the retention of the positively charged alkaloids on the sulfonic acid functional groups of the sorbent under acidic conditions. mdpi.comphenomenex.com Interfering, non-basic compounds are then washed away. The retained alkaloids are subsequently eluted with a basic solution, typically ammoniated methanol. nih.govmdpi.com

The general steps for a typical SCX-SPE procedure are:

Conditioning: The cartridge is prepared by passing methanol and then water or a weak acid through it. nih.govchromatographyonline.com

Loading: The sample extract (previously acidified) is passed through the cartridge, where the protonated alkaloids bind to the SCX sorbent. nih.govchromatographyonline.com

Washing: The cartridge is washed with a solvent like water and/or methanol to remove neutral and acidic impurities. mdpi.comchromatographyonline.com

Elution: The target alkaloids are eluted from the sorbent using a basic solvent, such as methanol containing ammonia, which neutralizes the alkaloids, disrupting their ionic bond with the sorbent. nih.govmdpi.com

This technique has been successfully applied to a variety of matrices, including plant-based foods, honey, and herbal teas, demonstrating good recoveries for a wide range of pyrrolizidine alkaloids. nih.govwaters.comlcms.cz For example, a method for PAs in honey and herbal teas reported extraction recoveries between 80% to 120% and 70% to 85%, respectively, after using SCX-SPE for cleanup. lcms.cz

| SPE Step | Reagent/Solvent Example | Purpose | Source(s) |

| Conditioning | 1. Methanol2. Water / 1% Formic Acid | To activate the sorbent and ensure reproducible retention. | nih.govchromatographyonline.com |

| Loading | Acidified sample extract | To retain the protonated (positively charged) alkaloids. | nih.govchromatographyonline.com |

| Washing | 1. 0.1% Formic Acid2. Methanol | To remove neutral and acidic interferences. | chromatographyonline.com |

| Elution | 2.5% Ammonia in Methanol | To neutralize and release the target alkaloids from the sorbent. | nih.gov |

Advanced Liquid-Liquid Extraction Variants (e.g., Salting-Out Assisted Liquid-Liquid Extraction)

Salting-out assisted liquid-liquid extraction (SALLE) is a sample preparation technique that has gained attention for its simplicity, speed, and efficiency. nih.govipp.pt It is particularly useful for extracting a broad range of compounds, including hydrophilic ones, from aqueous samples. nih.gov The SALLE technique is based on the principle that the miscibility of a water-miscible organic solvent (like acetonitrile) with water decreases upon the addition of a salt. ipp.ptresearchgate.netchromatographyonline.com This "salting-out" effect leads to the formation of two distinct phases: a lower aqueous phase and an upper organic phase, into which the analytes of interest are partitioned. ipp.ptchromatographyonline.com

The advantages of SALLE include its similarity in simplicity to protein precipitation but with the benefit of providing cleaner extracts due to a true phase separation. nih.gov It is also generally faster, more cost-effective, and uses less environmentally harmful solvents compared to traditional liquid-liquid extraction and SPE. nih.govresearchgate.net The popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis is fundamentally based on the SALLE concept. ipp.pt

In the context of alkaloid analysis, SALLE can be employed for the extraction and clean-up of natural products from plant matrices. researchgate.net The critical parameters that need to be optimized for a successful SALLE procedure include the choice and volume of the organic solvent, the type and amount of salt used, and the pH of the sample. researchgate.net

Chromatographic Separation Techniques

Following extraction and purification, chromatographic techniques are employed to separate the individual alkaloids within the sample extract. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant methods used for the analysis of non-volatile compounds like this compound and other pyrrolizidine alkaloids. helsinki.fi

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a cornerstone technique for the quantitative analysis of alkaloids in various products. nih.gov When coupled with detectors like ultraviolet (UV) or, more commonly, tandem mass spectrometry (MS/MS), HPLC provides a robust platform for separating, identifying, and quantifying individual PAs. nih.gov

Reversed-phase chromatography is the most common mode used for PA analysis, typically employing a C18 column. scribd.comisciii.es The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like formic acid or a salt like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. acs.orgscribd.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a range of polarities.

The precision and accuracy of HPLC methods are validated through parameters like linearity, recovery, and the limits of detection (LOD) and quantification (LOQ). nih.gov For example, a validated HPLC method for biogenic amines reported LODs and LOQs in the range of 0.01–0.10 mg/kg and 0.02–0.31 mg/kg, respectively, with good precision. nih.gov

| Parameter | Typical Conditions for Alkaloid Analysis | Source(s) |

| Column | Reversed-phase C18 | scribd.comisciii.es |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer | acs.orgscribd.com |

| Mobile Phase B | Acetonitrile or Methanol | acs.orgscribd.com |

| Elution Mode | Gradient | acs.org |

| Detection | UV, Tandem Mass Spectrometry (MS/MS) | nih.govthermofisher.com |

| Injection Volume | 10-20 µL | nih.govisciii.es |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC. helsinki.fi By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, resulting in significantly improved resolution, higher sensitivity, and much faster analysis times. mdpi.commdpi.com

For the complex analysis of pyrrolizidine alkaloids, where numerous isomers with identical mass-to-charge ratios often co-exist, the superior resolving power of UHPLC is a major advantage. waters.commdpi.com UHPLC coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is a powerful tool for the characterization and screening of PAs in complex matrices like botanicals, dietary supplements, and food products. mdpi.comnih.gov

A typical UHPLC method for PA analysis utilizes a reversed-phase column (e.g., HSS T3) and a gradient elution with mobile phases consisting of acidified water and methanol or acetonitrile. mdpi.com For instance, one method developed for 24 PAs in food matrices used a 16-minute gradient, achieving detection limits as low as 0.015–0.75 μg/kg. mdpi.com The enhanced sensitivity and resolution of UHPLC-MS/MS methods make them highly suitable for monitoring trace levels of PAs, ensuring compliance with regulatory limits. lcms.cz

| Parameter | Example Conditions for PA Analysis | Source(s) |

| System | Agilent 1260 Infinity LC or similar | lcms.cz |

| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.com |

| Mobile Phase B | Methanol with 0.1% Formic Acid | mdpi.com |

| Flow Rate | 0.3 - 0.5 mL/min | acs.orgmdpi.com |

| Column Temperature | 30 - 40 °C | mdpi.commdpi.com |

| Detection | Triple Quadrupole or QToF Mass Spectrometer | lcms.cznih.gov |

| Analysis Time | ~9 - 16 minutes | mdpi.comnih.gov |

Spectrometric Detection Methods

Spectrometric methods are crucial for the identification and quantification of alkaloids. However, specific applications of these techniques to this compound are not detailed in existing research.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and structure of alkaloids through fragmentation analysis. For many quinolizidine (B1214090) alkaloids, such as sparteine (B1682161) and cytisine (B100878), fragmentation pathways have been extensively studied. nih.govsemanticscholar.org These studies provide a basis for predicting the behavior of related compounds. However, specific MS/MS studies detailing the precursor ions and characteristic product ion fragments for this compound are not available. Such data is essential for creating selective and sensitive detection methods.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of elemental composition and aiding in the unambiguous identification of unknown compounds. nih.gov While HRMS has been applied to the analysis of alkaloid profiles in plants like Laburnum, these studies focus on more abundant alkaloids like cytisine. researchgate.net There are no specific reports found that detail the use of HRMS for the structural elucidation of this compound, which would include precise mass-to-charge ratio determination and molecular formula confirmation.

Immunochemical Assays (e.g., ELISA) for Broad Screening

Immunochemical assays like the Enzyme-Linked Immunosorbent Assay (ELISA) offer a high-throughput and sensitive method for screening large numbers of samples. The development of an ELISA requires the production of specific antibodies that can recognize the target molecule. While ELISAs have been developed for other alkaloid classes, such as pyrrolizidine and potato alkaloids, a comprehensive search of scientific literature yields no evidence of the development or application of an ELISA for this compound or even for the broader class of quinolizidine alkaloids. researchgate.netmdpi.com This indicates that this screening method is not currently available for this specific compound.

Considerations for Quantitative Analysis in Complex Biological and Botanical Matrices

The accurate quantification of alkaloids in complex samples like plant extracts or biological fluids (e.g., serum, urine) presents significant challenges due to matrix effects. mdpi.com Effective sample preparation, such as solid-phase extraction (SPE), is critical for removing interfering substances. mdpi.combibliotekanauki.pl Methodologies for the quantitative analysis of the major alkaloid from Laburnum, cytisine, in biological samples have been developed and validated using techniques like LC-MS/MS. nih.govresearchgate.netresearchgate.net These studies establish protocols for extraction and analysis that could theoretically be adapted for this compound. However, without specific studies on this compound, factors such as its extraction efficiency, chromatographic behavior, ionization efficiency, and stability in these matrices remain unknown, preventing the development of a validated quantitative method.

Pharmacological Studies: Receptor Interactions and Cellular Mechanisms

Ligand Binding Studies

Ligand binding assays are fundamental in determining the affinity of a compound for its receptor target. These studies have been instrumental in defining the interaction of laburnamine with different nAChR subtypes.

Research has demonstrated that (+)-Laburnamine binds with high affinity to neuronal nAChRs. researchgate.netnih.gov Specifically, studies have reported a high-affinity binding to the α4β2 nicotinic receptor subtype. researchgate.netnih.gov The affinity is quantified by the inhibition constant (Ki), which for this compound at the α4β2 receptor is 293 nM. researchgate.netnih.gov

A key feature of this compound's pharmacological profile is its selectivity for the α4β2 nAChR subtype. researchgate.netnih.gov This receptor is the most abundant nicotinic receptor subtype in the brain and is implicated in processes such as reward and addiction. nih.gov The selectivity of this compound for the α4β2 subtype is significantly higher compared to other major nAChR subtypes. researchgate.netnih.gov

Comparative binding studies have revealed a markedly lower affinity of this compound for the α3β4 and α7 nAChR subtypes. The inhibition constant (Ki) for the α3β4 subtype is 37 μM, and for the α7 subtype, it is 40 μM. researchgate.netnih.gov This indicates that this compound's affinity for the α4β2 subtype is 126-fold higher than for the α3β4 subtype and 136-fold higher than for the α7 subtype. researchgate.netnih.gov

Table 1: Comparative Binding Affinities of this compound for nAChR Subtypes

| Receptor Subtype | Inhibition Constant (Ki) | Selectivity Ratio (vs. α4β2) |

| α4β2 | 293 nM | 1 |

| α3β4 | 37 µM | 126 |

| α7 | 40 µM | 136 |

Data sourced from Tasso et al., 2013. researchgate.netnih.gov

Functional Assays of Agonist Activity

Functional assays move beyond simple binding to assess the physiological response elicited by the compound at the receptor. These studies have characterized this compound as a partial agonist.

At the α4β2 nAChR, (+)-laburnamine acts as a partial agonist. researchgate.netnih.gov This means that while it binds to and activates the receptor, it produces a submaximal response compared to a full agonist like nicotine (B1678760). researchgate.netnih.govmdpi.com When co-incubated with nicotine, this compound prevents nicotine from achieving its maximum effect, which is a characteristic behavior of a partial agonist. researchgate.netnih.gov

The functional consequence of this compound's partial agonism at α4β2 nAChRs has been demonstrated in studies measuring neurotransmitter release. In assays using rat striatal slices, this compound was shown to stimulate the release of [3H]-dopamine. researchgate.netnih.gov This effect is a hallmark of α4β2 receptor activation in the striatum, a key brain region for motor control and reward. frontiersin.orgnih.gov The potency of this compound in this assay was determined to be an EC50 of 5.8 μM, with a maximal effect (Emax) that was 43% of that produced by nicotine. researchgate.netnih.gov

Table 2: Functional Activity of this compound at α4β2 nAChRs

| Functional Parameter | Value | Comparison |

| Agonist Type | Partial Agonist | - |

| EC50 (Dopamine Release) | 5.8 µM | - |

| Emax (Dopamine Release) | 43% of Nicotine's effect | Submaximal response |

Data sourced from Tasso et al., 2013. researchgate.netnih.gov

Allosteric Modulation and Receptor Deactivation Pathways

The interaction of this compound with nicotinic acetylcholine (B1216132) receptors (nAChRs) is primarily characterized by its activity as a partial agonist, particularly at the α4β2 subtype. researchgate.netnih.gov While not an allosteric modulator in the classical sense—a ligand that binds to a topographically distinct site from the orthosteric (agonist-binding) site—its behavior as a partial agonist inherently modulates receptor function. doi.orgmdpi.com When a partial agonist like this compound occupies the orthosteric site, it stabilizes a receptor conformation that leads to a submaximal functional response compared to a full agonist like nicotine. researchgate.netnih.gov

A key modulatory effect of this compound is observed in its interaction with full agonists. Research has shown that when this compound is co-incubated with nicotine, it prevents nicotine from achieving its maximal effect on dopamine (B1211576) release. researchgate.netnih.gov This indicates that by competing for the same binding site, this compound acts as an antagonist in the presence of a full agonist, thereby modulating the upper limit of the receptor's response. This mechanism is distinct from positive allosteric modulators (PAMs) which typically enhance the effect of an orthosteric agonist without directly activating the receptor themselves. mdpi.comnih.gov

Receptor deactivation pathways for nAChRs, which are ligand-gated ion channels, involve desensitization. mdpi.com Prolonged exposure to an agonist leads to a conformational change in the receptor, transitioning it to a closed, non-responsive state despite the continued presence of the agonist. As a partial agonist, this compound induces receptor activation, which would be followed by this desensitization process. researchgate.netnih.gov The kinetics and extent of desensitization induced by a partial agonist may differ from that of a full agonist, contributing to its unique pharmacological profile. However, specific studies detailing the precise deactivation pathways and desensitization kinetics initiated by this compound are not extensively documented in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Nicotinic Receptor Ligands

This compound is a rare pyrrolizidine (B1209537) alkaloid distinguished by an unusual necine base, (1S,8R)-1-aminopyrrolizidine, which features an amino group instead of the more common hydroxymethyl group. mdpi.com This structural feature is central to its interaction with nAChRs. The relationship between its chemical structure and its biological activity is most evident in its high affinity and marked selectivity for the α4β2 nAChR subtype. researchgate.netnih.gov

Structure-activity relationship (SAR) studies for nicotinic ligands aim to correlate a molecule's three-dimensional structure with its binding affinity and functional efficacy at different receptor subtypes. mdpi.comfrontiersin.org For this compound, its specific stereochemistry and the presence and location of the nitrogen atoms are critical for its recognition at the α4β2 receptor's orthosteric binding site. researchgate.netacs.org

Research demonstrates that (+)-laburnamine binds with high affinity to the α4β2 nAChR subtype, while showing significantly lower affinity for the α3β4 and α7 subtypes. researchgate.netnih.gov This selectivity is a key aspect of its SAR profile. The binding affinity data underscores the precise structural requirements of the nAChR subtypes, where the unique arrangement of atoms in this compound fits favorably into the binding pocket of the α4β2 receptor.

Table 1. Binding Affinity of (+)-Laburnamine for Different Nicotinic Receptor Subtypes. researchgate.netnih.gov

As shown in Table 1, the affinity of this compound for the α4β2 subtype is approximately 126-fold higher than for the α3β4 subtype and 136-fold higher than for the α7 subtype. researchgate.netnih.gov This degree of selectivity highlights how the specific architecture of this compound, a result of its rare 2-azabicyclo[3.2.1]octane system, dictates its pharmacological specificity. researchgate.net

Comparative Pharmacological Analyses with Related Alkaloids (e.g., Cytisine)

A comparative analysis of this compound with cytisine (B100878), another quinolizidine (B1214090) alkaloid derived from the same plant family (Fabaceae), reveals significant insights into their shared and distinct pharmacological properties. researchgate.netwikipedia.orgif-pan.krakow.pl Both compounds act as partial agonists at the α4β2 nAChR subtype, which is a primary target for nicotine in the brain. researchgate.netnih.govwikipedia.org This shared mechanism of action underlies their similar effects on modulating dopaminergic pathways. researchgate.netif-pan.krakow.pl

In functional assays measuring the release of dopamine from striatal slices, (+)-laburnamine demonstrates partial agonist activity with an efficacy (Emax) that is 43% of that achieved by nicotine. researchgate.netnih.gov Cytisine also behaves as a partial agonist in similar assays, with studies showing its efficacy at increasing dopamine turnover to be around 40% of the maximal effect of nicotine. if-pan.krakow.pl When co-applied with nicotine, both this compound and cytisine inhibit the maximal response of nicotine, confirming their roles as competitive partial agonists. researchgate.netnih.govif-pan.krakow.pl

Despite these similarities, their potencies and binding affinities show some differences. This compound has a reported binding affinity (Ki) of 293 nM and a functional potency (EC50) of 5.8 µM for the α4β2 receptor. researchgate.netnih.gov Comparative studies on cytisine have reported its binding affinity for the α4β2 receptor to be in the low nanomolar range, often significantly higher than that of this compound, while its functional potency varies across different experimental setups. if-pan.krakow.plmdpi.com Like this compound, cytisine exhibits selectivity for the α4β2 receptor over other subtypes like α7. if-pan.krakow.pl

Table 2. Comparative Pharmacological Data for this compound and Cytisine at the α4β2 nAChR. researchgate.netnih.govif-pan.krakow.pl

The structural resemblance between these alkaloids, both possessing rigid, nitrogen-containing ring systems, accounts for their ability to bind to the nicotinic pharmacophore. mdpi.comwikipedia.org However, the subtle differences in their structures—this compound being a pyrrolizidine and cytisine a quinolizidine alkaloid—likely account for the observed variations in their binding affinities and potencies. mdpi.comif-pan.krakow.pl

Mentioned Compounds

Q & A

Q. What established methodologies are recommended for isolating Laburnamine from natural sources?

this compound isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography) to purify the alkaloid from plant matrices. Key steps include optimizing solvent polarity for extraction efficiency and validating purity via NMR spectroscopy . Researchers should document yield percentages and reproducibility metrics to ensure methodological rigor .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Structural elucidation requires a combination of -NMR, -NMR, and mass spectrometry. Comparative analysis with published spectral libraries is critical. For instance, distinguishing this compound from stereoisomers requires 2D NMR (e.g., COSY, NOESY) to resolve spatial configurations . Cross-referencing with databases like PubChem or Reaxys ensures accuracy .

Q. What in vitro assays are commonly used to assess this compound’s preliminary bioactivity?

Standard assays include enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity) and cytotoxicity screenings (e.g., MTT assays on cancer cell lines). Researchers must include positive/negative controls and report IC values with statistical confidence intervals to minimize false positives .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Contradictions may arise from variability in experimental models (e.g., cell lines vs. animal models) or differences in compound purity. A meta-analysis of existing data, paired with standardized replication studies under controlled conditions, is advised. Researchers should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust validation experiments . Additionally, sensitivity analyses can identify confounding variables (e.g., solvent residues) .

Q. What computational strategies are effective for predicting this compound’s structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between this compound and target proteins (e.g., receptors or enzymes). Researchers should validate predictions with mutagenesis studies or competitive binding assays. Cross-validation with QSAR (Quantitative Structure-Activity Relationship) models enhances reliability .

Q. How should researchers design experiments to investigate this compound’s metabolic stability in vivo?

Pharmacokinetic studies require LC-MS/MS to quantify this compound and its metabolites in plasma/tissue samples. Experimental design must include:

- Time-course analysis to track absorption and elimination.

- Species-specific differences (e.g., murine vs. human hepatocytes).

- Enzyme induction/inhibition assays (e.g., CYP450 isoforms). Documenting extraction recovery rates and matrix effects is critical for reproducibility .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., log-dose vs. response) with software like GraphPad Prism are standard. Researchers must account for heteroscedasticity using weighted least squares and report goodness-of-fit metrics (e.g., R, AIC). Outlier detection methods (e.g., Grubbs’ test) ensure data integrity .

Q. How can researchers address low yields in this compound synthesis or extraction?

Optimize parameters via Design of Experiments (DoE) frameworks, such as response surface methodology (RSM), to identify critical factors (e.g., pH, temperature). Include a failure analysis table to document unsuccessful attempts and refine protocols iteratively .

Methodological Pitfalls to Avoid

- Overlooking stereochemical purity : Impure stereoisomers can skew bioactivity results. Always confirm enantiomeric excess via chiral chromatography .

- Inadequate controls : Omitting vehicle or solvent controls in assays introduces bias. Follow EMA guidelines for pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.